molecular formula C4H8N4O2 B3351269 5-Oxopyrazolidine-3-carbohydrazide CAS No. 344947-82-6

5-Oxopyrazolidine-3-carbohydrazide

Cat. No.: B3351269
CAS No.: 344947-82-6
M. Wt: 144.13 g/mol
InChI Key: XQOQSGYHBQQVKS-UHFFFAOYSA-N
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Description

5-Oxopyrazolidine-3-carbohydrazide is a useful research compound. Its molecular formula is C4H8N4O2 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 144.06472551 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Oxopyrazolidine-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolidine ring structure, which contributes to its biological activities. The compound can be represented as follows:

  • Molecular Formula : C4_4H6_6N4_4O2_2
  • Molecular Weight : 158.11 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against multidrug-resistant strains of bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus fumigatus128 µg/mL

These results suggest that the compound has potential as a therapeutic agent for treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have shown that this compound can induce cytotoxic effects in lung cancer cells (A549) and other cancer models.

Case Study: A549 Lung Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Mechanism of Action : The compound appears to induce apoptosis, as evidenced by increased levels of active caspase-3.
Concentration (µM) Cell Viability (%)
0100
2585
5060
10030

These findings highlight the compound's potential as an anticancer agent, particularly against lung adenocarcinoma .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Scientific Research Applications

Synthesis of 5-Oxopyrazolidine-3-carbohydrazide

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic methodologies have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Key Synthetic Routes:

  • Microwave-Assisted Synthesis : This method allows for rapid cyclization and higher yields of pyrazolidine derivatives, which can be further functionalized to produce this compound derivatives. Studies indicate that this approach can yield compounds with significant biological activity while minimizing environmental impact .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Notably, it has shown promising results in anticancer research.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 Value (μM)Reference
This compoundMCF-7 (Breast)1.4
This compoundHep3B (Liver)3.77
This compoundL-SR (Leukemia)0.96

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, positioning it as a potential lead compound for further drug development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains:

CompoundBacterial StrainActivityReference
This compoundBacillus subtilisModerate
This compoundEscherichia coliModerate

These findings highlight its potential as an antimicrobial agent, which could be beneficial in treating infections resistant to conventional antibiotics.

Case Studies

  • Cytotoxicity Study : A study conducted on the efficacy of 5-oxopyrazolidine derivatives against MCF-7 and Hep3B cell lines revealed that these compounds induce cell cycle arrest and apoptosis through the activation of caspase pathways. The study emphasized the structure-activity relationship (SAR) that enhances cytotoxicity in specific derivatives .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties of pyrazolidine derivatives showed that modifications at specific positions significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. This study provided insights into optimizing the chemical structure for improved efficacy .

Properties

IUPAC Name

5-oxopyrazolidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-6-4(10)2-1-3(9)8-7-2/h2,7H,1,5H2,(H,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOQSGYHBQQVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665567
Record name 5-Oxopyrazolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344947-82-6
Record name 5-Oxopyrazolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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